4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with an anilino group at the 4-position, and phenyl groups at the 2 and 5 positions, along with a carbonitrile group at the 3-position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of benzoin and substituted aniline under microwave-assisted conditions . This method is advantageous due to its simplicity and high yield. The reaction typically involves the use of a catalyst and a solvent, with the reaction conditions being optimized for temperature and time to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The presence of the anilino and phenyl groups allows for substitution reactions, where these groups can be replaced or modified under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a metallo-β-lactamase inhibitor, the compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable complexes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile: Similar in structure but with an amino group instead of an anilino group.
2-Amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Features a cyclohexyl group and methyl groups, differing in substitution pattern.
Uniqueness
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the anilino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
67678-08-4 |
---|---|
Molecular Formula |
C23H17N3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C23H17N3/c24-16-20-21(17-10-4-1-5-11-17)26-22(18-12-6-2-7-13-18)23(20)25-19-14-8-3-9-15-19/h1-15,25-26H |
InChI Key |
PIBUDDZNDPORIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N2)C3=CC=CC=C3)NC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.